3-(1,3-oxazol-2-yl)propanoic acid (CAS: 1092297-60-3) is a versatile, bifunctional heterocyclic building block featuring a robust 1,3-oxazole ring and a propanoic acid chain . The oxazole ring serves as an excellent bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capacity. The propanoic acid moiety provides a reliable handle for amide coupling, esterification, and further functionalization. This compound is highly valued in medicinal chemistry and organic synthesis for introducing the oxazole pharmacophore without the instability issues associated with shorter-chain analogs [1].
Substituting 3-(1,3-oxazol-2-yl)propanoic acid with its shorter homolog, 2-(1,3-oxazol-2-yl)acetic acid, often leads to catastrophic synthetic failure. Alpha-heteroaryl acetic acids are notoriously prone to spontaneous decarboxylation upon activation during peptide coupling or under basic conditions, as the oxazole ring acts as an electron sink that facilitates the loss of CO2 [1]. Furthermore, substituting the oxazole core with a thiazole analog (e.g., 3-(1,3-thiazol-2-yl)propanoic acid) significantly increases the lipophilicity of the resulting scaffold, which can negatively impact the aqueous solubility (LogP) of downstream drug candidates [2]. Therefore, 3-(1,3-oxazol-2-yl)propanoic acid provides the exact required spacer length to ensure chemical stability during synthetic workflows while maintaining the specific hydrophilic and electronic profile of the oxazole ring.
During standard amide coupling workflows, 2-heteroarylacetic acids are highly susceptible to decarboxylation due to the formation of a stabilized aza-enolate intermediate after CO2 extrusion [1]. In contrast, homologation to the propanoic acid derivative completely abolishes this pathway. 3-(1,3-oxazol-2-yl)propanoic acid maintains structural integrity during prolonged activation, whereas 2-(1,3-oxazol-2-yl)acetic acid typically suffers from significant decarboxylative degradation under identical basic coupling conditions [1].
| Evidence Dimension | Acid retention/stability during activation |
| Target Compound Data | >95% intact acid/amide product conversion |
| Comparator Or Baseline | 2-(1,3-oxazol-2-yl)acetic acid (significant decarboxylation, <50% desired conversion) |
| Quantified Difference | >45% improvement in coupling efficiency and product retention |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA, room temperature) |
Ensures predictable, high-yield amide bond formation without the need for specialized, low-temperature, or base-free coupling protocols.
The substitution of sulfur for oxygen in five-membered heterocycles significantly alters the physicochemical properties of the resulting building block. The oxazole ring in 3-(1,3-oxazol-2-yl)propanoic acid provides a stronger hydrogen-bond acceptor and lower polarizability compared to its thiazole counterpart [1]. This structural difference typically results in a reduction of the partition coefficient (LogP) relative to 3-(1,3-thiazol-2-yl)propanoic acid, improving the aqueous solubility of the final synthesized molecules [1].
| Evidence Dimension | Calculated/Experimental LogP contribution |
| Target Compound Data | Lower lipophilicity (enhanced hydrophilicity) |
| Comparator Or Baseline | 3-(1,3-thiazol-2-yl)propanoic acid (higher LogP) |
| Quantified Difference | ~0.5 - 1.0 log unit reduction in lipophilicity |
| Conditions | Standard aqueous/octanol partitioning models |
Crucial for medicinal chemists optimizing the ADME profile of lead compounds where excessive lipophilicity causes poor oral bioavailability.
3-(1,3-oxazol-2-yl)propanoic acid and its derivatives serve as highly efficient precursors for synthesizing acyl hydrazones and complex amides. The propanoic acid chain provides optimal steric clearance from the oxazole ring, allowing nucleophilic substitutions to proceed with excellent yields. Literature demonstrates that beta-oxazolyl propanoic acids can be converted to corresponding acyl hydrazines and subsequently coupled with aromatic aldehydes in yields exceeding 80% under standard or microwave-assisted conditions [1].
| Evidence Dimension | Synthetic yield for downstream acyl hydrazone/amide formation |
| Target Compound Data | >80% yield in routine derivatization |
| Comparator Or Baseline | Sterically hindered or electronically deactivated alpha-heteroaryl acids |
| Quantified Difference | Reliable high-yield conversion vs variable/low conversion |
| Conditions | Hydrazine hydrate reaction followed by aldehyde condensation |
Provides a robust, scalable synthetic node for generating libraries of bioactive molecules without bottlenecking at the functionalization step.
The stability of the propanoic acid chain against decarboxylation makes 3-(1,3-oxazol-2-yl)propanoic acid ideal for solid-phase peptide synthesis (SPPS) or solution-phase coupling to introduce an oxazole bioisostere at the N-terminus or side chains without yield-limiting degradation [1].
Procured as a hydrophilic building block to replace lipophilic phenyl or thiazole rings in drug candidates, directly improving aqueous solubility and lowering the LogP of the final pharmaceutical formulations [2].
Serves as the core scaffold for synthesizing acyl hydrazones and amides that require the specific electronic properties and hydrogen-bonding capacity of the oxazole ring for target binding, leveraging its high-yielding derivatization profile [3].